4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline
Overview
Description
- The molecular formula of Compound 56 is C~17~H~16~BrN~3~O~2~ with a molecular weight of 388.30 g/mol .
- Its chemical structure is represented as follows:
CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC
Compound 56: (CAS Number: 171745-13-4) is a potent and specific inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) . It is cell-permeable, reversible, and ATP-competitive.
Mechanism of Action
Target of Action
The primary target of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, migration, and survival.
Mode of Action
It has been shown to stimulate the production of Epidermal Growth Factor (EGF) , which is a protein that triggers cell growth and differentiation.
Result of Action
This compound has been shown to promote the growth of cells in culture . It stimulates the production of EGF, leading to increased cell growth and differentiation. This compound has also been shown to be effective against radiation-resistant cancer cells .
Biochemical Analysis
Biochemical Properties
4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline has been shown to interact with various enzymes and proteins, particularly those involved in cell growth and proliferation . It stimulates the production of epidermal growth factor (EGF), a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Cellular Effects
This compound influences cell function by promoting the growth of cells in culture . It has been shown to be effective against radiation-resistant cancer cells and may also have a role in lung cell repair .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes: The synthetic routes for Compound 56 are not explicitly mentioned in the available literature. it is chemically synthesized.
Reaction Conditions: Specific reaction conditions are not provided, but it is known to be an ATP-competitive inhibitor of EGFR.
Chemical Reactions Analysis
Reactions: Compound 56 is involved in various chemical reactions, including phosphorylation and binding to EGFR.
Common Reagents and Conditions: The specific reagents and conditions for its synthesis are not disclosed.
Major Products: The major product of Compound 56 is the inhibition of EGFR tyrosine kinase activity.
Scientific Research Applications
Chemistry: Compound 56 is valuable for studying EGFR-related signaling pathways and drug development.
Biology: It aids in understanding cellular processes involving EGFR.
Medicine: Research on Compound 56 may contribute to cancer therapy due to its EGFR inhibition.
Comparison with Similar Compounds
Uniqueness: Compound 56’s exceptional potency (IC~50~ = 6 pM) as an EGFR inhibitor sets it apart.
Similar Compounds: Other EGFR inhibitors include Erlotinib, Gefitinib, and Osimertinib.
Properties
IUPAC Name |
N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-3-23-16-9-14-15(10-17(16)24-4-2)20-11-21-18(14)22-13-7-5-6-12(19)8-13/h5-11H,3-4H2,1-2H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOXHAUUTIOBDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274389 | |
Record name | compound 56 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171745-13-4 | |
Record name | compound 56 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Compound 56, also known as MK-4827, primarily targets poly(ADP-ribose)polymerase (PARP) 1 and 2. [] It exhibits excellent inhibitory activity against both enzymes, with IC50 values of 3.8 nM and 2.1 nM for PARP-1 and PARP-2, respectively. [] This inhibition disrupts the DNA repair mechanisms in cancer cells, particularly those deficient in BRCA1 and BRCA2, leading to synthetic lethality and ultimately cell death. []
A: Compound 56, chemically named 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, possesses the molecular formula C21H22N4O and a molecular weight of 346.43 g/mol. [] While specific spectroscopic data is not detailed in the provided abstracts, its structure has been confirmed via techniques like X-ray crystallography.
ANone: The provided research does not indicate any catalytic properties for compound 56. It is primarily investigated for its inhibitory action on PARP enzymes rather than its ability to catalyze reactions.
A: Extensive structure-activity relationship (SAR) studies have been conducted on compound 56 and its analogs. [] For instance, incorporating a 2-phenyl-2H-indazole-7-carboxamide scaffold significantly improved the potency and selectivity towards PARP-1 and PARP-2. [] Modifications to address metabolic liabilities, such as extrahepatic oxidation by CYP450 1A1 and 1A2, were also explored, leading to improved pharmacokinetic properties in later generations of the compound series. []
A: Compound 56 exhibits good stability, but initial formulations faced challenges due to poor water solubility. [] To enhance its solubility and pharmacokinetic properties, a water-soluble prodrug (compound 56) was designed. [] This prodrug demonstrated high water solubility and a more favorable half-life profile suitable for injection. []
A: Compound 56 displays favorable oral pharmacokinetics. [] In preclinical studies, it achieved an area under the curve (AUC) of 14 μM·h in rats and 8 μM·h in dogs. [] While the specific ADME profile isn't detailed, efforts were made to optimize its metabolic stability and address potential liabilities like CYP450-mediated metabolism. []
A: Compound 56 potently inhibits PARP activity in cellular assays with an EC50 of 4 nM. [] It selectively inhibits the proliferation of BRCA1 and BRCA2-deficient cancer cells at concentrations in the 10-100 nM range, demonstrating a significant therapeutic window. [] Furthermore, compound 56 has shown efficacy as a single agent in xenograft models of BRCA1-deficient cancers, highlighting its therapeutic potential. []
A: While the abstracts do not elaborate on specific drug delivery strategies, the development of a water-soluble prodrug indicates efforts to enhance its bioavailability and potentially improve its delivery to target tissues. [] Further research on targeted delivery approaches could potentially maximize its therapeutic efficacy while minimizing off-target effects.
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